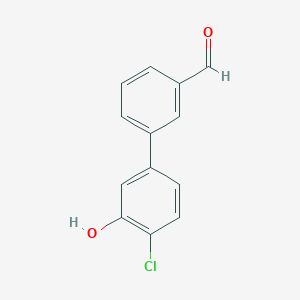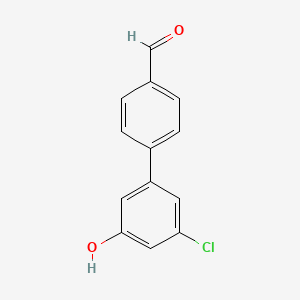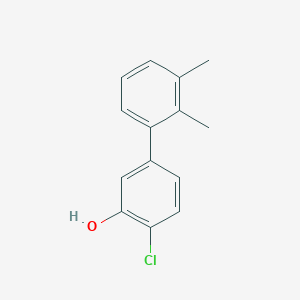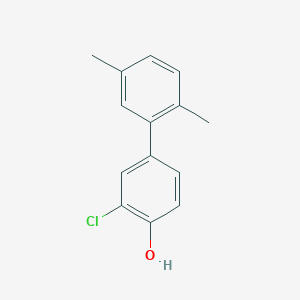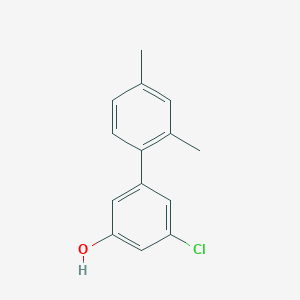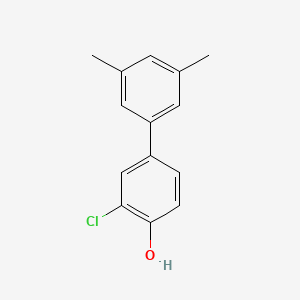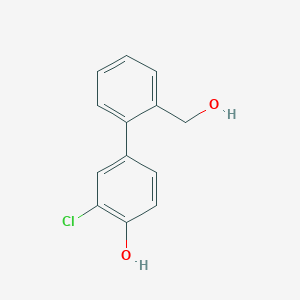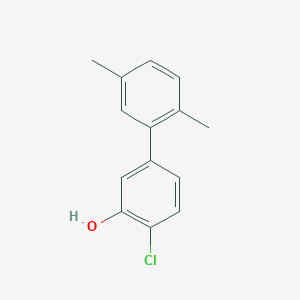
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% (2-Cl-5-DMPP) is a white crystalline solid with a molecular weight of 240.63 g/mol. It is an aromatic compound and is a derivative of phenol. It is soluble in water and ethanol, and insoluble in ether and benzene. 2-Cl-5-DMPP has a wide range of scientific applications, including synthesis, drug development, and biochemical and physiological studies.
Applications De Recherche Scientifique
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has a wide range of scientific applications. It is used in drug development as a starting material for the synthesis of pharmaceuticals. It is also used in biochemical and physiological studies as a model compound for studying the effects of various compounds on cellular processes. Additionally, it is used in the synthesis of other compounds, such as dyes and pigments.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. It is thought to bind to receptor sites on the cell membrane, which then triggers a cascade of biochemical reactions. This leads to the activation of various proteins and enzymes, which in turn leads to changes in the cell’s physiology.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate cell growth and differentiation. It has also been shown to inhibit the growth of certain cancer cells, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. It is also stable at room temperature and does not require special storage conditions. However, it is toxic and should be handled with care. It also has a low solubility in water and ethanol, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%. Further studies could be conducted to better understand its mechanism of action and its effects on cell growth and differentiation. Additionally, research could be done to explore its potential applications in drug development and drug delivery. Finally, further studies could be conducted to explore its potential as an anti-inflammatory and anti-oxidant agent.
Méthodes De Synthèse
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized in a laboratory setting using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of phenol with an alkyl halide in the presence of a Lewis acid catalyst. The reaction proceeds in two steps, first forming an intermediate carbocation which then reacts with the phenol to form the desired product.
Propriétés
IUPAC Name |
2-chloro-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLPROSQVQEKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685863 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261960-82-0 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

